Invokana hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TA-7284 hemihydrate, also known as Canagliflozin hemihydrate, is a compound belonging to the gliflozin class of drugs. It is a subtype 2 sodium-glucose transport inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the sodium-glucose cotransporter 2 (SGLT2), which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, TA-7284 hemihydrate promotes the excretion of glucose through urine, thereby lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TA-7284 hemihydrate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of a thiophene ring, which is then coupled with a fluorophenyl group.
Glycosylation: The core structure is glycosylated to introduce the glucose moiety.
Hydration: The final step involves the formation of the hemihydrate by controlled hydration of the synthesized compound.
Industrial Production Methods: Industrial production of TA-7284 hemihydrate follows a similar synthetic route but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to synthesize the core structure and introduce functional groups.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Hydration: Controlled hydration is performed to obtain the hemihydrate form.
Chemical Reactions Analysis
Types of Reactions: TA-7284 hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the glucose moiety.
Substitution: Substitution reactions can take place at the fluorophenyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of TA-7284 hemihydrate .
Scientific Research Applications
TA-7284 hemihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of sodium-glucose cotransport inhibitors.
Biology: The compound is used to study glucose metabolism and renal glucose reabsorption.
Medicine: TA-7284 hemihydrate is extensively researched for its therapeutic potential in treating type 2 diabetes mellitus and its effects on cardiovascular health.
Industry: It is used in the development of new antidiabetic drugs and formulations .
Mechanism of Action
TA-7284 hemihydrate exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules. This inhibition reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion. The molecular target of TA-7284 hemihydrate is the SGLT2 protein, and the pathway involved includes the reduction of renal glucose reabsorption and subsequent lowering of blood glucose levels .
Comparison with Similar Compounds
Dapagliflozin: Another SGLT2 inhibitor with a similar mechanism of action.
Empagliflozin: A potent SGLT2 inhibitor with additional cardiovascular benefits.
Ertugliflozin: A newer SGLT2 inhibitor with a similar therapeutic profile .
Uniqueness: TA-7284 hemihydrate is unique due to its high selectivity for SGLT2 over SGLT1, which minimizes gastrointestinal side effects. Additionally, it has been shown to have a favorable impact on cardiovascular outcomes in patients with type 2 diabetes mellitus .
Properties
Molecular Formula |
C24H27FO6S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C24H25FO5S.H2O/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2-10,19,21-24,26-29H,11-12H2,1H3;1H2 |
InChI Key |
RCCZPUWDQVUJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.